4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzoic acid
Overview
Description
4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzoic acid is a useful research compound. Its molecular formula is C14H19NO3 and its molecular weight is 249.31. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Novel Compounds
Research has led to the synthesis and characterization of various novel compounds related to 4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzoic acid and its derivatives, contributing significantly to the field of organic chemistry and materials science. For instance, novel N-heterocyclic compounds based on 8-hydroxyquinoline, which include derivatives such as benzimidazole, have been synthesized and characterized to investigate their corrosion inhibition behavior on steel surfaces. These studies employ techniques such as NMR, IR, and elemental analysis to elucidate the structural properties of these compounds, highlighting their effectiveness as corrosion inhibitors in acidic environments (Rbaa et al., 2020).
Molecular Probes and Photophysical Studies
Another significant area of research involves the development of molecular probes using derivatives of 1,8-naphthalimide, such as those involving the carboxylic group. These compounds have been synthesized and characterized to explore their aggregation-enhanced emission and solid-state emission properties. Detailed studies, including spectral data and X-ray crystallography, have been conducted to understand their nanoaggregate formation in aqueous solutions and their photophysical properties, offering insights into their potential applications in sensing and imaging technologies (Srivastava et al., 2016).
Antimicrobial and Antitubercular Agents
In the field of medicinal chemistry, novel series of 4-pyrrol-1-yl benzoic acid hydrazide analogs and their derived ring systems have been synthesized and evaluated for their antibacterial and antitubercular activities. These compounds, characterized by IR, NMR, and elemental analyses, have shown promising results against various bacterial strains and Mycobacterium tuberculosis, underscoring their potential as therapeutic agents (Joshi et al., 2008).
Corrosion Inhibition Studies
The synthesis and characterization of new 8-hydroxyquinoline derivatives have also been conducted to assess their corrosion inhibition effects on mild steel in acidic solutions. These studies not only provide a deep understanding of the chemical and physical interactions involved in corrosion inhibition but also propose effective solutions for protecting metal surfaces in industrial applications (Rbaa et al., 2018).
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Properties
IUPAC Name |
4-[(2,6-dimethylmorpholin-4-yl)methyl]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-10-7-15(8-11(2)18-10)9-12-3-5-13(6-4-12)14(16)17/h3-6,10-11H,7-9H2,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXOUFOUVXIPDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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